molecular formula C12H8F6O B13994988 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one CAS No. 35444-12-3

4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one

Cat. No.: B13994988
CAS No.: 35444-12-3
M. Wt: 282.18 g/mol
InChI Key: FNFWBJPDQJXMNI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is a fluorinated enone compound of significant interest in advanced chemical synthesis and materials science. Its structure, featuring two strongly electron-withdrawing trifluoromethyl groups, makes it a highly reactive and versatile building block for researchers. Fluorinated 1,3-dicarbonyl systems analogous to this compound are known to be versatile reactants in phosphorus chemistry, readily engaging with phosphines, phosphites, and other phosphorus(III) chlorides to form complex heterocyclic structures such as phospha-adamantanes, 1,3,2-dioxaphosphorinenes, and other phosphoranes . The incorporation of trifluoromethyl groups is a key strategy in medicinal and agrochemical development, as it can dramatically influence the biological activity, metabolic stability, and lipophilicity of a molecule . Consequently, this compound serves as a critical precursor in the development of novel ligands for catalytic applications and in the synthesis of fluorinated analogs of biologically active molecules for structure-activity relationship (SAR) studies. Its unique electronic properties also make it a candidate for creating specialty materials, including monomers for polymers and liquid crystals, where the CF3 group can modify thermal stability and mesomorphic behavior.

Properties

CAS No.

35444-12-3

Molecular Formula

C12H8F6O

Molecular Weight

282.18 g/mol

IUPAC Name

4,4,4-trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C12H8F6O/c1-7(9(19)8-5-3-2-4-6-8)10(11(13,14)15)12(16,17)18/h2-6H,1H3

InChI Key

FNFWBJPDQJXMNI-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chemical and Physical Data Summary

Property Data
Molecular Formula C12H8F6O
Molecular Weight 282.182 g/mol
Density 1.324 g/cm³
Boiling Point 289.2 °C at 760 mmHg
Flash Point 110.8 °C
Exact Mass 282.048
LogP 4.3104
Index of Refraction 1.434

This data is consistent with the compound's fluorinated ketone structure, indicating a relatively high boiling point and moderate polarity.

Preparation Methods of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one

General Synthetic Strategy Overview

The preparation of this compound involves constructing the α,β-unsaturated ketone framework while incorporating trifluoromethyl groups at strategic positions. Key synthetic steps include:

  • Formation of trifluoromethylated β-diketone or β-ketoester intermediates.
  • Conversion of diketones to enones via condensation or elimination reactions.
  • Use of Friedel-Crafts acylation for aryl group introduction.
  • Utilization of fluorinated building blocks such as ethyl trifluoroacetate.

Detailed Synthetic Routes

Synthesis via Ethyl Trifluoroacetate and Friedel-Crafts Acylation (Patent KR20110001415A)

A multi-step synthetic route is described involving:

  • Step a: Reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to produce ethyl 4,4,4-trifluoro-3-oxo-butanoate .
  • Step b: Conversion of this intermediate to 4,4,4-trifluoro-3-oxo butanoic acid by reaction with a hydrogen donor under acidic catalysis.
  • Step c: Treatment of the acid with thionyl chloride to form the corresponding acid chloride, followed by Friedel-Crafts acylation with toluene in the presence of aluminum chloride to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .

Although this patent focuses on a methylphenyl derivative, the methodology is adaptable to phenyl substituents, forming key trifluoromethylated diketone intermediates that can be further transformed into the target enone.

Michael Addition and Base-Promoted Reactions (Beilstein Journal Supplementary Data)

A method involving the Michael addition of acetylacetone to 4,4,4-trifluoro-1-phenylbut-2-yn-1-one under basic conditions (using sodium hydride or potassium tert-butoxide) in ether solvent at low temperature was reported. The reaction proceeds via nucleophilic addition to the alkyne, followed by protonation and purification to afford fluorinated enone derivatives.

Key reaction conditions:

  • Base: NaH or t-BuOK
  • Solvent: Diethyl ether
  • Temperature: 0 °C to room temperature
  • Work-up: Acid quench with 1 M HCl, extraction with ethyl acetate, drying over Na2SO4, and silica gel chromatography.

This approach demonstrates the formation of fluorinated enone structures by nucleophilic addition to trifluoromethylated alkynones, which can be further elaborated to the target compound.

Difluorination and Oxidation Approaches (Royal Society of Chemistry Supplementary Data)

The transformation of 4,4,4-trifluoro-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione to difluoromethyl ketones via difluorination using Selectfluor under reflux in acetonitrile has been documented. Subsequent acid treatment and extraction yield α,α-difluoroketones.

Although this method is more focused on difluoromethyl ketones, it highlights the chemical versatility of trifluoromethylated diketones as intermediates for further fluorinated ketone synthesis, relevant to the preparation of trifluoromethylated enones.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Product Type Notes
Base-catalyzed condensation Ethyl trifluoroacetate + ethyl acetate + base; Friedel-Crafts acylation with AlCl3 Trifluoromethylated diketone intermediates Adaptable to phenyl substitution; scalable
Michael addition to alkynone NaH or t-BuOK, Et2O, 0 °C to RT; acid quench Fluorinated enone derivatives Mild conditions; good yields
Difluorination with Selectfluor Selectfluor, MeCN reflux, acid work-up Difluoromethyl ketones Useful for further functionalization

Research Findings and Analysis

  • The base-catalyzed condensation and Friedel-Crafts acylation route is the most direct and industrially relevant method to prepare trifluoromethylated diketone precursors that can be converted into the target enone. This method benefits from commercially available starting materials and well-established reaction conditions.

  • The Michael addition approach offers a versatile laboratory-scale method to access fluorinated enones from alkynone precursors, allowing for structural diversity through choice of nucleophile and reaction conditions.

  • The difluorination method demonstrates the potential for further modification of trifluoromethylated diketones to access a variety of fluorinated ketone derivatives, which could be intermediates or analogs of the target compound.

  • Physical data such as boiling point and density confirm the compound's stability and suitability for handling under typical synthetic laboratory conditions.

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using reagents like sodium methoxide or lithium diisopropylamide.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is a fluorinated organic compound featuring a trifluoromethyl group and a phenyl substituent. The molecular formula is C12H8F6O, and it has a ketone and alkenyl functional group. The fluorine atoms in its structure enhance its chemical stability and reactivity, making it an interesting candidate for various chemical applications.

Basic Information

  • Common Name: 4,4,4-trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one
  • CAS Number: 35444-12-3
  • Molecular Weight: 282.18200
  • Molecular Formula: C12H8F6O
  • Density: 1.324g/cm3
  • Boiling Point: 289.2ºC at 760 mmHg
  • Flash Point: 110.8ºC

Potential Applications

  • Pharmaceutical Applications: Fluorinated compounds are often studied for their potential use in pharmaceuticals because they can enhance metabolic stability and bioavailability. The trifluoromethyl groups can influence biological interactions, making them valuable in drug design. Studies suggest that fluorinated compounds can exhibit unique binding affinities due to their electronic properties, and the trifluoromethyl groups may enhance lipophilicity and alter pharmacokinetics compared to non-fluorinated analogs.
  • Synthesis: 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is synthesized through multi-step organic reactions.

Structural Similarity

Several compounds share structural similarities with 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one:

Compound NameStructure FeaturesUnique Aspects
4,4-Bis(trifluoromethyl)-1-thio-3-pyridineContains sulfur and pyridine ringHigh reactivity due to sulfur presence
(E)-4,4-Trifluoro-1-phenybutanoneLacks additional methyl groupSimpler structure but retains trifluoromethyl group
3-(Trifluoromethyl)butanoneA simpler ketone without phenyl or additional substituentsMore straightforward reactivity profile
4-FluoroacetophenoneContains a single fluorine atomLess fluorination leads to different reactivity

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Compound 1 : 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)but-2-en-1-one (CAS 425391-02-2)
  • Molecular Formula: C₁₀H₆F₃NO₄
  • Key Differences :
    • Replaces the methyl group at position 2 with a hydroxyl (-OH) group.
    • Substitutes the phenyl ring with a 4-nitrophenyl group.
  • The hydroxyl group introduces hydrogen bonding, altering solubility and stability under acidic/basic conditions .
Compound 2 : 1,1,1-Trifluoro-4-phenylbut-3-en-2-one (CAS not specified)
  • Molecular Formula : C₁₀H₇F₃O
  • Key Differences :
    • Lacks the trifluoromethyl group at position 3 and the methyl group at position 2.
  • Impact :
    • Reduced steric hindrance and molecular weight (~200.16 vs. estimated ~300+ for the target compound).
    • Simpler structure may enhance reactivity in cycloaddition reactions due to less steric bulk .
Compound 3 : 2-Nitro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone (CAS 35443-89-1)
  • Molecular Formula: C₁₁H₅F₆NO₃
  • Key Differences :
    • Features a nitro group at position 2 instead of a methyl group.

Fluorinated Phenyl Derivatives

Compound 4 : (E)-4,4,4-Trifluoro-3-phenyl-1-(4-(trifluoromethyl)phenyl)but-2-en-1-one
  • Key Differences :
    • Substitutes the methyl group at position 2 with a phenyl ring.
    • Introduces a 4-(trifluoromethyl)phenyl group at position 1.
  • Reported synthesis via GPA (Grignard Proton Abstraction) with 54–66% yields, suggesting comparable synthetic accessibility to the target compound .

Physicochemical and Functional Comparisons

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~300 (estimated) 261.15 200.16 313.15
Electron-Withdrawing Groups 2× CF₃, phenyl 1× CF₃, 4-NO₂, -OH 1× CF₃ 2× CF₃, -NO₂
Reactivity High (electron-deficient enone) Moderate (polarizable -OH) High (less steric hindrance) Very high (strong -NO₂ effect)
Thermal Stability High (CF₃ groups) Moderate (labile -OH) High Lower (nitro group)

Biological Activity

4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is a fluorinated organic compound with the molecular formula C12_{12}H8_8F6_6O. Its unique structure features both ketone and alkenyl functional groups, enhanced by the presence of trifluoromethyl groups. These attributes contribute to its potential biological activity and applications in medicinal chemistry.

The compound's structure includes multiple fluorine atoms, which significantly influence its chemical stability and reactivity. The trifluoromethyl groups increase lipophilicity, potentially altering pharmacokinetics and enhancing metabolic stability compared to non-fluorinated analogs.

Biological Activity Overview

While specific biological activity data for 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one is limited, fluorinated compounds are often studied for their pharmaceutical applications. The unique electronic properties imparted by the trifluoromethyl groups can influence biological interactions, making them valuable in drug design.

Potential Applications

Due to its structural characteristics, this compound may exhibit:

  • Antimicrobial Activity : Fluorinated compounds are known for their potential as antimicrobial agents due to enhanced binding affinities in biological systems.
  • Antituberculosis Activity : Related studies suggest that fluorinated compounds can serve as lead compounds in the development of new antimycobacterial agents .

Comparative Analysis of Similar Compounds

To better understand the biological activity of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Aspects
4,4-Bis(trifluoromethyl)-1-thio-3-pyridineContains sulfur and pyridine ringHigh reactivity due to sulfur presence
(E)-4,4-Trifluoro-1-phenybutanoneLacks additional methyl groupSimpler structure but retains trifluoromethyl group
3-(Trifluoromethyl)butanoneSimpler ketoneMore straightforward reactivity
4-FluoroacetophenoneContains a single fluorine atomLess fluorination leads to different reactivity

This table highlights the diversity within fluorinated organic chemistry while emphasizing the unique aspects of 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one due to its specific arrangement of functional groups and substituents.

Antimycobacterial Activity

Research has shown that certain fluorinated compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, QSAR studies have indicated that modifications in molecular structure can enhance anti-TB activity. A study involving quinolinone-thiosemicarbazone hybrids demonstrated good to excellent activity against various strains of M. tuberculosis, suggesting a potential pathway for developing new anti-TB agents based on similar scaffolds .

Structure–Activity Relationship (SAR)

The inclusion of trifluoromethyl groups in drug design has been linked to improved potency. For example, SAR studies have shown that the incorporation of a trifluoromethyl group can enhance the inhibition of serotonin uptake by several folds compared to non-fluorinated counterparts . This suggests that 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one may possess similar enhancements in biological activity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,4,4-Trifluoro-2-methyl-1-phenyl-3-(trifluoromethyl)but-2-en-1-one, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using fluorinated ketones and aryl substrates. For example, trifluoromethylated enones may undergo α,β-unsaturated ketone formation under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O) in anhydrous dichloromethane at 0–5°C .
  • Key Considerations :

  • Use of moisture-free conditions to prevent hydrolysis of fluorinated intermediates.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) or GC-MS to avoid over-acylation.
    • Table 1 : Representative Reaction Conditions
CatalystSolventTemp (°C)Yield (%)Reference
AlCl₃DCM0–572
BF₃·Et₂OTolueneRT65

Q. How can the structural purity of this compound be validated experimentally?

  • Methodology :

  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement (R factor < 0.06, data-to-parameter ratio > 15) .
  • Spectroscopy : ¹⁹F NMR (δ -60 to -80 ppm for CF₃ groups) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .
    • Key Considerations :
  • For crystallography, slow evaporation from ethanol/hexane mixtures yields suitable crystals.
  • Compare experimental NMR shifts with DFT-predicted values to confirm assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodology : Apply the Colle-Salvetti correlation-energy functional to calculate electron density distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311++G(d,p) are recommended for fluorinated systems .
  • Key Findings :

  • The electron-withdrawing trifluoromethyl groups stabilize the enone system, lowering LUMO energy (-2.8 eV), enhancing electrophilicity for nucleophilic attacks .
    • Table 2 : DFT-Calculated Properties
PropertyValue (eV)Reference
HOMO Energy-7.2
LUMO Energy-2.8
Band Gap4.4

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound?

  • Methodology :

  • Use SHELXL’s TWIN/BASF commands for handling twinned crystals.
  • Apply Hirshfeld surface analysis to identify weak C–F···H interactions (d ≈ 2.4 Å) that may affect packing .
    • Key Considerations :
  • Validate thermal displacement parameters (ADPs) for fluorine atoms to avoid overfitting.
  • Cross-validate with spectroscopic data to confirm bond lengths (C=O: ~1.21 Å; C–F: ~1.33 Å) .

Q. How can reaction mechanisms involving this compound be probed under varying conditions?

  • Methodology :

  • Kinetic isotopic effect (KIE) studies using deuterated analogs to identify rate-determining steps.
  • In situ IR spectroscopy to monitor carbonyl stretching (~1700 cm⁻¹) during nucleophilic additions .
    • Key Insight : The α,β-unsaturated trifluoromethyl group facilitates Michael additions, with regioselectivity controlled by solvent polarity (e.g., THF vs. DMF) .

Q. What advanced techniques are used to profile impurities or degradation products?

  • Methodology :

  • LC-HRMS with a C18 column (0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., hydrolyzed ketone byproducts) .
  • Compare fragmentation patterns with reference standards (e.g., Sitagliptin analogs) .
    • Key Considerations :
  • Use preparative HPLC to isolate impurities for structural elucidation via 2D NMR (COSY, HSQC).

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